5-Hydroxymethyl-2'-désoxyuridine

Vue d'ensemble

Description

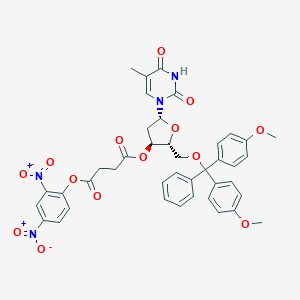

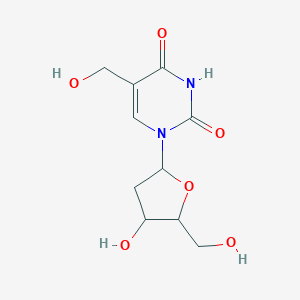

5-Hydroxymethyl-2’-désoxyuridine : est un analogue de nucléoside, ce qui signifie qu'il est structurellement similaire aux nucléosides naturelsIl est connu pour inhiber la réplication de plusieurs lignées cellulaires leucémiques humaines et a montré une efficacité dans la prolongation de la survie de souris porteuses de leucémie .

Applications De Recherche Scientifique

Chemistry: 5-Hydroxymethyl-2’-deoxyuridine is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies. It serves as a precursor for the synthesis of other nucleoside analogs.

Biology: In biological research, this compound is used to study DNA damage and repair mechanisms. It is incorporated into DNA and can be used to track and analyze the effects of oxidative stress on nucleic acids .

Medicine: The compound has shown potential in antiviral therapies, particularly against herpes simplex virus type 1. It also exhibits anticancer properties by inhibiting the replication of leukemia cells and other cancer cell lines .

Industry: In the pharmaceutical industry, 5-Hydroxymethyl-2’-deoxyuridine is explored for its potential in developing new therapeutic agents. Its role as a nucleoside analog makes it a valuable tool in drug discovery and development .

Mécanisme D'action

Target of Action

5-Hydroxymethyl-2’-deoxyuridine (also known as alpha-Hydroxythymidine) primarily targets BRCA-deficient cells . BRCA genes are tumor suppressor genes that play a crucial role in DNA repair, particularly in the repair of double-strand breaks .

Mode of Action

The compound potentiates the sensitivity of BRCA-deficient cells to PARP inhibitors (PARPi) . This is mediated by the action of SMUG1 glycosylase on genomic 5-Hydroxymethyl-2’-deoxyuridine, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis .

Biochemical Pathways

5-Hydroxymethyl-2’-deoxyuridine is involved in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC) mediated by ten-eleven translocation (TET) proteins . It is an intermediate in this pathway and its incorporation into DNA can lead to DNA damage response, chromosome aberrations, and replication fork impairment .

Pharmacokinetics

It is known that the compound can inhibit the replication of multiple human leukemia cell lines .

Result of Action

The incorporation of 5-Hydroxymethyl-2’-deoxyuridine into DNA can elicit a DNA damage response, chromosome aberrations, replication fork impairment, and cell viability loss in the absence of FANCD2 . It also inhibits the replication of multiple human leukemia cell lines .

Action Environment

5-Hydroxymethyl-2’-deoxyuridine is part of the human exposome, which includes all the exposures of an individual in a lifetime and how those exposures relate to health

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5-Hydroxymethyl-2’-désoxyuridine implique généralement l'hydroxyméthylation de la 2’-désoxyuridine. Une méthode courante consiste à utiliser du formaldéhyde et une base pour introduire le groupe hydroxyméthyle en position 5 du cycle uridine . Les conditions de réaction nécessitent souvent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté optimale.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement des principes similaires aux méthodes de laboratoire mais à plus grande échelle. Cela implique d'optimiser les conditions de réaction pour maximiser le rendement et minimiser les impuretés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) peut être utilisée pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La 5-Hydroxymethyl-2’-désoxyuridine peut subir des réactions d'oxydation, conduisant à la formation de 5-formyl-2’-désoxyuridine.

Réduction : Le composé peut être réduit pour former la 5-méthyl-2’-désoxyuridine.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe hydroxyméthyle peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.

Substitution : Divers nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.

Produits principaux :

Oxydation : 5-Formyl-2’-désoxyuridine

Réduction : 5-Méthyl-2’-désoxyuridine

Substitution : Selon le nucléophile, les produits peuvent inclure la 5-amino-2’-désoxyuridine ou la 5-thio-2’-désoxyuridine.

4. Applications de la recherche scientifique

Chimie : La 5-Hydroxymethyl-2’-désoxyuridine est utilisée comme élément constitutif dans la synthèse d'oligonucléotides modifiés pour diverses études biochimiques. Elle sert de précurseur pour la synthèse d'autres analogues de nucléosides.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de dommages et de réparation de l'ADN. Il est incorporé dans l'ADN et peut être utilisé pour suivre et analyser les effets du stress oxydatif sur les acides nucléiques .

Médecine : Le composé a montré un potentiel dans les thérapies antivirales, en particulier contre le virus de l'herpès simplex de type 1. Il présente également des propriétés anticancéreuses en inhibant la réplication des cellules leucémiques et d'autres lignées cellulaires cancéreuses .

Industrie : Dans l'industrie pharmaceutique, la 5-Hydroxymethyl-2’-désoxyuridine est étudiée pour son potentiel dans le développement de nouveaux agents thérapeutiques. Son rôle d'analogue de nucléoside en fait un outil précieux dans la découverte et le développement de médicaments .

5. Mécanisme d'action

La 5-Hydroxymethyl-2’-désoxyuridine exerce ses effets principalement en s'incorporant dans l'ADN et en interférant avec la synthèse de l'ADN. Elle inhibe des enzymes telles que la thymidylate synthétase et l'ADN polymérase, qui sont essentielles à la réplication et à la réparation de l'ADN. Cela conduit à la formation de structures d'ADN défectueuses, inhibant finalement la prolifération cellulaire et induisant la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires :

2’-Désoxyuridine : Un nucléoside naturel qui ne possède pas le groupe hydroxyméthyle en position 5.

5-Méthyl-2’-désoxyuridine : Similaire à la 5-Hydroxymethyl-2’-désoxyuridine mais avec un groupe méthyle au lieu d'un groupe hydroxyméthyle.

5-Bromo-2’-désoxyuridine : Contient un atome de brome en position 5 et est utilisé comme analogue de la thymidine dans les études de synthèse de l'ADN.

Unicité : La 5-Hydroxymethyl-2’-désoxyuridine est unique en raison de son groupe hydroxyméthyle, qui lui permet de participer à des réactions biochimiques spécifiques que les autres analogues de nucléosides ne peuvent pas. Ce groupe fonctionnel améliore également sa capacité à inhiber la réplication virale et des cellules cancéreuses, ce qui en fait un composé précieux à la fois en recherche et dans les applications thérapeutiques .

Propriétés

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVKOYJGUMINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-24-5 | |

| Record name | 5-Hydroxymethyl-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) primarily interacts with DNA by incorporating itself in place of thymidine. [] This substitution, while not directly mutagenic, triggers a repair response. [] The enzyme 5-hydroxymethyluracil-DNA glycosylase (hmUra-DNA glycosylase) recognizes and excises 5-hmdU from DNA. [, ] This excision repair process, if excessive, can lead to DNA strand breaks and ultimately induce apoptosis, especially in cells with compromised DNA repair mechanisms or under additional stress like ionizing radiation. []

A: 5-Hydroxymethyl-2'-deoxyuridine itself does not possess catalytic properties. It is a substrate in enzymatic reactions, notably in DNA repair processes involving the enzyme 5-hydroxymethyluracil-DNA glycosylase. [, ]

A: Yes. Computational modeling, specifically NMR-based modeling, has been used to investigate the interaction of 5-Hydroxymethyl-2'-deoxyuridine with transcription factor 1 (TF1) from the Bacillus subtilis bacteriophage SPO1. [] This study provided a structural model of the TF1/5-hmdU-DNA complex, demonstrating how TF1 binds preferentially to DNA containing 5-hmdU.

A: Limited SAR information can be extracted from the provided research. Replacing specific thymidine residues with 5-hmdU in the thrombin binding aptamer (TBA) was shown to affect its binding affinity and anticoagulant activity. [] This suggests that the position and number of 5-hmdU substitutions in DNA can impact interactions with DNA-binding proteins.

ANone: The provided research primarily focuses on 5-Hydroxymethyl-2'-deoxyuridine as a biomarker for oxidative DNA damage and as a tool to study DNA repair. Therefore, it doesn't provide detailed information on its formulation strategies or stability in various conditions for pharmaceutical purposes.

ANone: Several analytical methods are employed to study 5-Hydroxymethyl-2'-deoxyuridine, highlighting its role as a biomarker for oxidative DNA damage:

- HPLC with electrochemical detection (HPLC-EC) for separating and quantifying oxidized DNA bases, including 5-Hydroxymethyl-2'-deoxyuridine. []

- HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying 5-Hydroxymethyl-2'-deoxyuridine and other oxidized nucleosides in complex biological samples like urine. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)